molecular formula C19H13F3N2O2 B2399071 N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-72-3

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2399071
CAS No.: 946245-72-3
M. Wt: 358.32
InChI Key: TVTNNJNCMBGVAZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a fluorinated small molecule characterized by a dihydropyridinone core substituted with two aromatic fluorinated groups. The 2-oxo-1,2-dihydropyridine scaffold is a pharmacophoric motif commonly associated with bioactivity in kinase inhibition and receptor modulation. The compound’s structure includes:

  • A 4-fluorobenzyl group at position 1 of the dihydropyridinone ring.
  • A 2,5-difluorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-10-14(21)7-8-16(17)22/h1-10H,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTNNJNCMBGVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C18H15F2N3OC_{18}H_{15}F_2N_3O with a molecular weight of 341.33 g/mol. The structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the dihydropyridine ring through cyclization reactions.
  • Introduction of fluorine substituents to enhance biological activity and selectivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values were found to be in the nanomolar range, indicating potent activity against these cells .
Cell LineIC50 (nM)
L1210<100
HeLa<150
A375<200

The proposed mechanism of action involves:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.

Neuroprotective Effects

Research also suggests that this compound may possess neuroprotective properties :

  • It has been shown to protect neuronal cells from oxidative stress-induced damage.
  • Studies indicate modulation of neurotransmitter levels which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized the compound and tested it against several cancer cell lines. Results indicated a strong correlation between fluorine substitution and enhanced anticancer activity.
    • The study emphasized the importance of structural modifications in optimizing biological efficacy.
  • Neuroprotection Study :
    • In vivo models demonstrated that treatment with this compound significantly reduced markers of neurodegeneration and improved cognitive function in animal models subjected to stress conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-11)

Structural Differences :

  • Core Modification: D-11 replaces the dihydropyridinone core with a pyrrole ring (2,5-dimethyl-1H-pyrrole) fused to a dihydropyridinone fragment.
  • Substituents : The 2,5-difluorophenyl group in the target compound is replaced with a 4,6-dimethyl-2-oxo-dihydropyridinylmethyl group.
  • Fluorination : Retains the 4-fluorobenzyl group but lacks the 2,5-difluorophenyl substitution.

Functional Implications :

  • Dimethyl groups (4,6- and 2,5-) in D-11 could enhance lipophilicity but may introduce steric clashes in enzyme active sites .
1-(4-Fluorobenzyl)-N-(((3aS,4R,6R,7R,7aR)-7-hydroxy-6-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound 13)

Structural Differences :

  • Carbohydrate Moiety : Compound 13 incorporates a complex sugar derivative (tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran) linked via a methylene group to the carboxamide.
  • Substituents: Retains the 4-fluorobenzyl group but replaces the 2,5-difluorophenyl with a methyl group at position 6 of the dihydropyridinone.

Functional Implications :

  • The hydrophilic sugar moiety likely improves solubility and may target carbohydrate-binding domains in enzymes or lectins, diverging from the hydrophobic focus of the target compound.

Comparative Analysis of Key Properties

Property Target Compound D-11 Compound 13
Core Structure 2-Oxo-1,2-dihydropyridine Pyrrole-dihydropyridinone hybrid 2-Oxo-1,2-dihydropyridine
Fluorinated Groups 4-Fluorobenzyl, 2,5-difluorophenyl 4-Fluorobenzyl 4-Fluorobenzyl
Key Substituents Carboxamide (2,5-difluorophenyl) Carboxamide (dimethyl-dihydropyridinyl) Carbohydrate-modified carboxamide
Lipophilicity (Predicted) High (due to difluorophenyl) Moderate (dimethyl groups) Low (hydrophilic sugar moiety)
Target Compatibility Kinases, hydrophobic receptors Enzymes with larger active sites Glycosidases, lectins

Research Findings and Limitations

  • Target Compound: No direct pharmacological data are available in the provided evidence.
  • D-11: The pyrrole-dihydropyridinone hybrid may broaden selectivity but reduce potency against targets requiring planar aromatic interactions .
  • Compound 13 : The carbohydrate modification shifts its applicability toward glycosylation-related pathways, highlighting the impact of substituent engineering on target specificity .

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